molecular formula C7H10N2S B13218435 (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine

(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine

Cat. No.: B13218435
M. Wt: 154.24 g/mol
InChI Key: MLHMXNRCJFPJOB-YFKPBYRVSA-N
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Description

(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine is a heterocyclic organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential. These derivatives exhibit various pharmacological activities, including antimicrobial and anticancer properties .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine stands out due to its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H10N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2/t5-/m0/s1

InChI Key

MLHMXNRCJFPJOB-YFKPBYRVSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC=N2

Canonical SMILES

C1CC2=C(CC1N)SC=N2

Origin of Product

United States

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